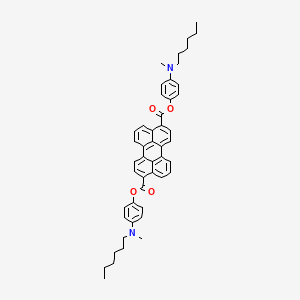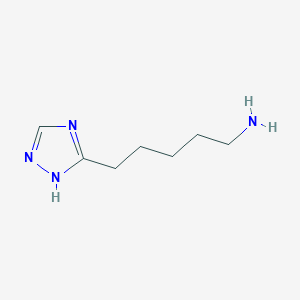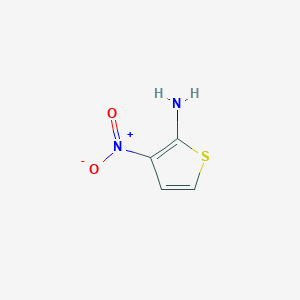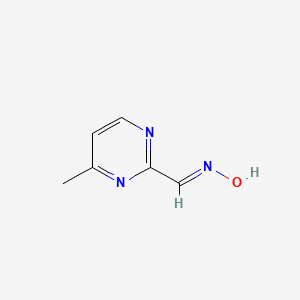![molecular formula C8H10ClN3S B13103635 [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride CAS No. 188830-70-8](/img/structure/B13103635.png)
[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride is a heterocyclic compound that features a unique structure combining a thiadiazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both thiadiazole and pyridine moieties. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydroxide in water at 50°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Thiadiazole: A simpler structure lacking the pyridine ring.
Pyridine: A basic heterocyclic compound without the thiadiazole moiety.
Thiadiazole-pyridine derivatives: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride lies in its fused ring system, which imparts distinct chemical and physical properties. This fusion enhances its stability and reactivity, making it more versatile in various applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
188830-70-8 |
|---|---|
Formule moléculaire |
C8H10ClN3S |
Poids moléculaire |
215.70 g/mol |
Nom IUPAC |
N-ethyl-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ium-2-amine;chloride |
InChI |
InChI=1S/C8H9N3S.ClH/c1-2-9-8-10-7-5-3-4-6-11(7)12-8;/h3-6H,2H2,1H3;1H |
Clé InChI |
VISNLXZTVOITLV-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC2=CC=CC=[N+]2S1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)



![5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B13103584.png)
![7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B13103587.png)

![2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline](/img/structure/B13103597.png)




![1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13103621.png)

